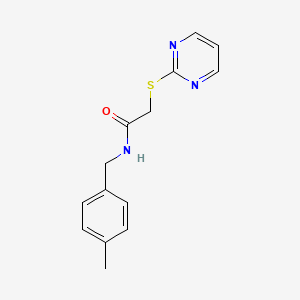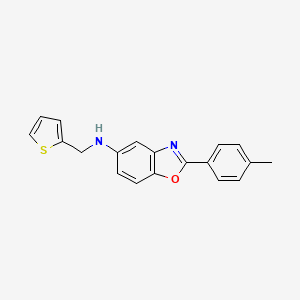![molecular formula C18H18N2O2 B5771656 N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B5771656.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide, commonly known as DIPA, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. DIPA is a member of the isoquinoline family and has been found to possess a range of biochemical and physiological effects that make it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of DIPA is not fully understood, but it is believed to involve the activation of the caspase pathway, which leads to apoptosis in cancer cells. DIPA has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This inhibition can lead to the re-expression of tumor suppressor genes, which can help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
DIPA has been found to have a range of biochemical and physiological effects. In addition to its potential as an anti-cancer agent, DIPA has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIPA in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a safer compound to work with in a laboratory setting. However, one limitation is that DIPA is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving DIPA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Studies have shown that DIPA can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Another potential future direction is the development of novel DIPA analogs that may have improved therapeutic properties. By modifying the chemical structure of DIPA, researchers may be able to create compounds that are more effective at inducing apoptosis in cancer cells or that have improved solubility in water.
Conclusion
In conclusion, N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. DIPA has a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. While there are some limitations to working with DIPA in a laboratory setting, there are several potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of DIPA involves the reaction of 2-phenylacetic acid with phthalic anhydride to form 2-(2-carboxyphenyl)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with isoquinoline to form DIPA.
Applications De Recherche Scientifique
DIPA has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is its potential as an anti-cancer agent. Studies have shown that DIPA can induce apoptosis in cancer cells by activating the caspase pathway, which makes it a promising candidate for further investigation as a potential cancer treatment.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-17-9-5-4-8-16(17)18(22)20-11-10-14-6-2-3-7-15(14)12-20/h2-9H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBADJMISNLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5771591.png)
![2-ethoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5771596.png)
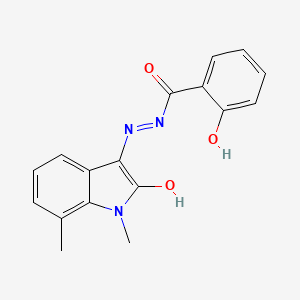
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)
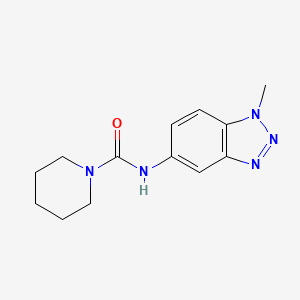
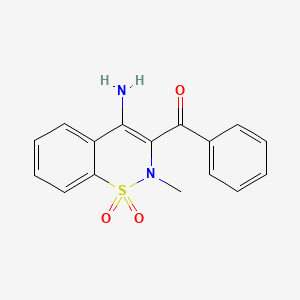
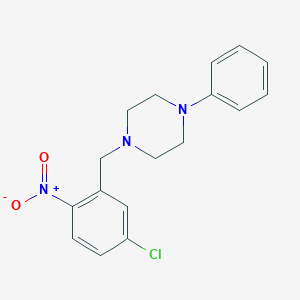
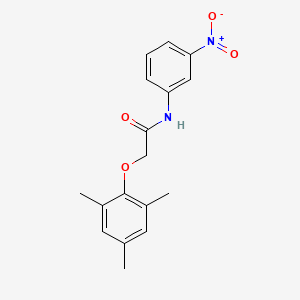
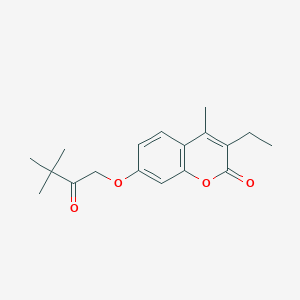
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
